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Compound of Interest

Compound Name: GSK-364735 sodium

Cat. No.: B15567219 Get Quote

This guide provides an objective comparison of the HIV-1 integrase inhibitor GSK-364735
sodium with other leading integrase strand transfer inhibitors (INSTIs). The information is

intended for researchers, scientists, and drug development professionals, offering a summary

of quantitative data, detailed experimental protocols, and visualizations of the underlying

biological pathways and experimental workflows.

Mechanism of Action: Targeting HIV-1 Integrase
GSK-364735 is an antiretroviral compound that potently inhibits the human immunodeficiency

virus type 1 (HIV-1) integrase enzyme.[1][2] This enzyme is crucial for the replication of HIV-1

as it catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand

transfer. By inhibiting this process, GSK-364735 and other INSTIs effectively block the viral

replication cycle.

The primary mechanism of action for GSK-364735 involves binding to the active site of the HIV-

1 integrase. Specifically, it chelates the two magnesium ions within the enzyme's catalytic core.

This action prevents the viral DNA from being covalently linked to the host cell's chromatin,

thus halting the integration of the provirus.[1][3] This targeted approach is shared by other

prominent INSTIs, including raltegravir, elvitegravir, dolutegravir, and bictegravir. While the

fundamental mechanism is conserved, structural variations among these inhibitors influence

their binding kinetics, resistance profiles, and clinical efficacy.
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Below is a diagram illustrating the HIV-1 integrase-mediated strand transfer and its inhibition by

INSTIs.
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Caption: Inhibition of HIV-1 integrase strand transfer by INSTIs.

Comparative Efficacy of Integrase Inhibitors
The following tables summarize the in vitro inhibitory and antiviral activities of GSK-364735
sodium in comparison to other notable integrase inhibitors.
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Table 1: In Vitro Inhibitory Activity against HIV-1 Integrase

Compound IC50 (nM) Assay Type Source

GSK-364735 8 ± 2 Strand Transfer [1]

Raltegravir 2 - 7 Strand Transfer

Elvitegravir ~7 Strand Transfer

Dolutegravir ~2.5 Strand Transfer

Bictegravir 7.5 ± 0.3 Strand Transfer

Table 2: Antiviral Activity in Cellular Assays

Compound EC50 (nM) Cell Line Source

GSK-364735 1.2 ± 0.4 PBMCs

GSK-364735 5 ± 1 MT-4 cells

Raltegravir 2.2 - 5.3 Various

Elvitegravir 0.04 - 0.6 Various

Dolutegravir ~0.2 Various

Bictegravir ~0.2 Various

Note: IC50 and EC50 values can vary depending on the specific experimental conditions.

Resistance Profiles
A critical aspect of antiretroviral therapy is the potential for the development of drug resistance.

The table below outlines key resistance-associated mutations (RAMs) for various integrase

inhibitors.

Table 3: Key Resistance-Associated Mutations for Integrase Inhibitors
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Mutation Raltegravir Elvitegravir
Dolutegravi
r

Bictegravir
GSK-
364735

T66A/I/K Yes Yes No No

Not

extensively

studied

E92Q/G/V Yes Yes No No

Not

extensively

studied

G118R Yes Yes Yes Yes

Not

extensively

studied

Y143C/R/H Yes Yes No No

Not

extensively

studied

Q148H/K/R Yes Yes Yes Yes Yes

N155H Yes Yes No No

Not

extensively

studied

R263K No No Yes Yes

Not

extensively

studied

Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent

verification and comparison.

HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay quantitatively measures the inhibition of the strand transfer reaction catalyzed by

HIV-1 integrase.
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Workflow for Integrase Strand Transfer Assay
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Caption: ELISA-based HIV-1 integrase strand transfer assay workflow.
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Methodology:

Plate Coating: Coat a 96-well microplate with streptavidin and incubate.

Donor DNA Immobilization: Add biotin-labeled double-stranded donor substrate DNA

(representing the HIV-1 LTR U5 end) to each well and incubate for 30 minutes at 37°C.

Wash the plate to remove unbound DNA.

Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate for 30 minutes

at 37°C to allow binding to the donor DNA. Wash the plate.

Inhibitor Addition: Add serial dilutions of the test compound (e.g., GSK-364735) to the wells

and incubate for 5-10 minutes at room temperature.

Strand Transfer Reaction: Add digoxigenin (DIG)-labeled double-stranded target substrate

DNA to initiate the strand transfer reaction. Incubate for 30-60 minutes at 37°C.

Detection: Wash the plate to remove unintegrated target DNA. Add an anti-DIG antibody

conjugated to horseradish peroxidase (HRP) and incubate. After another wash step, add a

colorimetric HRP substrate (e.g., TMB).

Data Analysis: Stop the reaction and measure the absorbance at 450 nm. Calculate the IC50

value, which is the concentration of the inhibitor that reduces the strand transfer activity by

50%.

In Vitro HIV-1 Replication Assay in PBMCs
This assay measures the ability of a compound to inhibit HIV-1 replication in primary human

peripheral blood mononuclear cells (PBMCs).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for HIV-1 Replication Assay in PBMCs

Start

Isolate PBMCs from healthy donor blood

Stimulate PBMCs with PHA and IL-2

Infect stimulated PBMCs with HIV-1

Wash cells to remove excess virus

Culture cells with serial dilutions of inhibitor

Collect supernatant at various time points

Measure p24 antigen concentration by ELISA

Calculate EC50

End
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Caption: Workflow for assessing antiviral activity in PBMCs.
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Methodology:

PBMC Isolation and Stimulation: Isolate PBMCs from the blood of healthy, HIV-negative

donors using density gradient centrifugation. Stimulate the cells with phytohemagglutinin

(PHA) and interleukin-2 (IL-2) for 2-3 days to activate the CD4+ T cells, making them

susceptible to HIV-1 infection.

Infection: Infect the stimulated PBMCs with a known amount of HIV-1.

Treatment: After infection, wash the cells to remove the viral inoculum and resuspend them

in fresh culture medium containing serial dilutions of the test compound.

Culturing and Sampling: Culture the cells for 7-14 days. Collect aliquots of the cell culture

supernatant at regular intervals (e.g., every 2-3 days).

p24 Antigen Quantification: Measure the concentration of the HIV-1 p24 capsid protein in the

collected supernatants using a p24 ELISA kit.

Data Analysis: Determine the EC50 value, which is the concentration of the compound that

inhibits HIV-1 replication (as measured by p24 production) by 50%.

Conclusion
GSK-364735 sodium is a potent inhibitor of HIV-1 integrase, acting through a mechanism

shared with other approved INSTIs. Its in vitro potency is comparable to or greater than first-

generation INSTIs like raltegravir. However, a comprehensive independent verification of its

performance against second-generation inhibitors such as dolutegravir and bictegravir,

particularly concerning its resistance profile, is not extensively available in the public domain,

likely due to its developmental history. The provided experimental protocols offer a framework

for conducting such comparative studies to independently verify the efficacy and resistance

barrier of GSK-364735 and other novel integrase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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